
3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid
Descripción general
Descripción
The compound “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” is C11H14O4 . The molecular weight is 210.2265 . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-14-9-5-3-8 (4-6-11 (12)13)7-10 (9)15-2/h3,5,7H,4,6H2,1-2H3, (H,12,13) .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the formation of carbon–carbon bonds in similar compounds . The reaction involves the use of a metal catalyst to join chemically differentiated fragments .Aplicaciones Científicas De Investigación
-
Suzuki–Miyaura Coupling in Organic Chemistry
- Application : This compound can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results : The success of this application originates from the properties of the boron reagent, which have been tailored for application under specific Suzuki–Miyaura coupling conditions .
-
Biological Activities of Pyrazoline Derivatives
- Application : A pyrazoline derivative that includes “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” in its structure has been synthesized and studied for its biological activities .
- Method : The compound was synthesized and its effects on rainbow trout alevins were investigated .
- Results : This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
-
Molecular Docking Studies in Biochemistry
- Application : “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” can be used in the synthesis of N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, which can be studied for their binding with bacterial RNAP .
- Method : A docking study on the most promising compound was performed using software AutoDock 4.2 program .
- Results : The results of the docking study can provide insights into the binding mode of these novel compounds with bacterial RNAP .
-
Suzuki–Miyaura Coupling in Organic Chemistry
- Application : This compound can be used as a boron reagent in Suzuki–Miyaura coupling .
- Method : The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results : The success of this application originates from the properties of the boron reagent, which have been tailored for application under specific Suzuki–Miyaura coupling conditions .
-
Induction of γ Globin Gene Expression
- Application : “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method : The compound was used in a series of assays to test its ability to induce γ globin gene expression .
- Results : The results of these assays could provide insights into the potential therapeutic applications of this compound .
-
Complex Formation with Copper (II)
- Application : “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” forms complex with copper (II) .
- Method : The compound is combined with copper (II) to form a complex .
- Results : The formation of this complex could have potential applications in various fields, including catalysis and materials science .
-
Induction of γ Globin Gene Expression
- Application : “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Method : The compound was used in a series of assays to test its ability to induce γ globin gene expression .
- Results : The results of these assays could provide insights into the potential therapeutic applications of this compound .
Safety And Hazards
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-12(5-4-6-13(10)16(17)18)14-8-7-11(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKBRRAHIAWGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690792 | |
| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid | |
CAS RN |
1261912-87-1 | |
| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





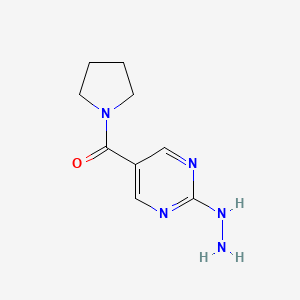

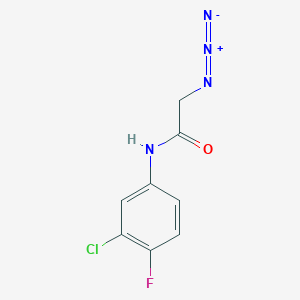
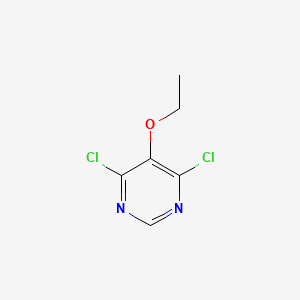
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)
![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)
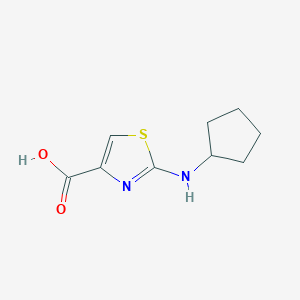



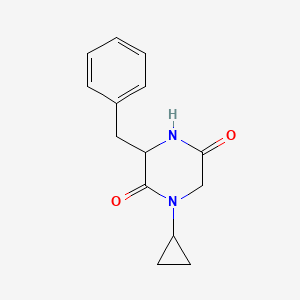
![3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1440626.png)